sec-Butyl-thiourea

Description

Significance of Thiourea (B124793) Scaffolds in Modern Organic and Inorganic Chemistry

The thiourea moiety is a cornerstone in the design and synthesis of a vast array of organic molecules and coordination complexes. nih.gov In organic synthesis, thioureas serve as versatile building blocks for the creation of various heterocyclic compounds. conicet.gov.arrsc.org Their ability to act as organocatalysts is another area of intense research, where they facilitate a range of chemical reactions, including Diels-Alder reactions, Michael additions, and Mannich-type reactions. d-nb.infomdpi.com This catalytic activity is often attributed to the ability of the thiourea group to form double hydrogen bonds, thereby activating electrophiles. d-nb.info

In the field of inorganic chemistry, thioureas are highly valued as ligands for a multitude of metal ions. rsc.orgmdpi.com The presence of both "hard" nitrogen and "soft" sulfur donor atoms allows for diverse coordination modes, including monodentate, bidentate, and bridging coordination. tandfonline.comresearchgate.net This versatility has led to the development of a wide range of metal complexes with interesting structural and electronic properties, finding applications in catalysis, materials science, and as precursors for metal sulfide (B99878) nanoparticles. conicet.gov.arrsc.org The coordination behavior can be finely tuned by the nature of the substituents on the nitrogen atoms, influencing the stability and reactivity of the resulting metal complexes. tandfonline.com

Emerging Research Trajectories of sec-Butyl-thiourea Derivatives

While the broader family of thiourea derivatives has been extensively studied, research into this compound and its derivatives is a more recent and evolving field. The sec-butyl group, with its chiral center and steric bulk, introduces specific stereochemical and conformational properties to the thiourea backbone. This has implications for its application in asymmetric synthesis and in the design of chiral ligands for metal-catalyzed reactions.

Recent research has begun to explore the synthesis and coordination chemistry of this compound derivatives. For instance, studies have reported on the synthesis of 1-(benzoyl)-3-(sec-butyl)thiourea derivatives and their potential applications. conicet.gov.ar The synthesis of sec-butyl mercaptan, an important industrial chemical, can be achieved using thiourea as a starting material, highlighting a practical application of thiourea chemistry. google.com

Furthermore, the investigation of metal complexes incorporating sec-butyl-substituted thiourea ligands is an active area of research. These complexes are being explored for their catalytic potential, with studies focusing on their activity in oxidation reactions and other organic transformations. conicet.gov.ar The specific steric and electronic effects of the sec-butyl group can influence the catalytic efficiency and selectivity of these metal complexes. The exploration of these derivatives is paving the way for new discoveries in catalysis and materials science.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 6814-99-9 | C5H12N2S | 132.23 |

| 1-(benzoyl)-3-(sec-butyl)thiourea | Not Available | C12H16N2OS | 236.33 |

| sec-Butyl mercaptan | 513-53-1 | C4H10S | 90.19 |

| Research Area | Focus | Key Findings |

| Organic Synthesis | Use of thiourea as a building block for heterocycles. | Thioureas are versatile precursors for a wide variety of heterocyclic compounds. conicet.gov.arrsc.org |

| Organocatalysis | Thiourea-catalyzed organic reactions. | Thioureas can act as effective organocatalysts by activating electrophiles through hydrogen bonding. d-nb.info |

| Inorganic Chemistry | Coordination of thiourea to metal centers. | The hard nitrogen and soft sulfur atoms allow for diverse coordination modes, leading to stable metal complexes. tandfonline.comresearchgate.net |

| Catalysis | Metal complexes of thiourea derivatives in catalysis. | Ru(III) and Ru(II) complexes of acylthioureas show catalytic activity in the oxidation of alcohols. conicet.gov.ar |

| Materials Science | Precursors for metal sulfide nanoparticles. | Thiourea derivatives can serve as precursors for the synthesis of metal sulfide nanoparticles. conicet.gov.ar |

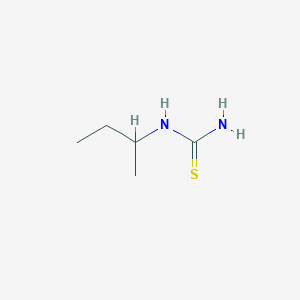

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDOLCYFWRFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391667 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-99-9 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sec Butyl Thiourea and Its Derivatives

General Synthetic Strategies for Thioureas

The synthesis of thioureas can be accomplished through several established routes. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the preparation of symmetrical, unsymmetrical, and substituted thiourea (B124793) derivatives.

Amine-Isothiocyanate Condensation Protocols

The most common and versatile method for preparing thioureas, including sec-Butyl-thiourea, is the condensation reaction between an amine and an isothiocyanate. mdpi.comresearchgate.net This method is advantageous due to its atom economy, as it involves the formation of a single C-N bond. mdpi.com The reaction is typically straightforward, involving the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. nih.gov

For instance, the reaction of sec-butylamine (B1681703) with a suitable isothiocyanate would yield the corresponding N-sec-butyl-N'-substituted thiourea. The process is generally high-yielding and allows for significant structural diversity in the final product. researchgate.net However, the limited long-term stability of some isothiocyanate reactants can be a drawback. mdpi.com An "on-water" reaction protocol has been developed for the synthesis of unsymmetrical (thio)ureas, which offers a sustainable and chemoselective alternative, avoiding the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

A specific example is the preparation of 1-sec-butyl-3-tert-butylthiourea, where tert-butyl isothiocyanate is reacted with isopropylamine (B41738) in chlorobenzene. google.com This highlights the direct application of this protocol for synthesizing specifically substituted thioureas.

Reactions Involving Carbon Disulfide

Another important route to thioureas involves the use of carbon disulfide (CS₂). mdpi.comorganic-chemistry.org This method is particularly useful for the synthesis of symmetrical 1,3-disubstituted thioureas from primary amines. mdpi.com The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate. mdpi.com While effective, carbon disulfide is flammable, volatile, and has an unpleasant odor, which are notable disadvantages. mdpi.com

A simple condensation of amines with carbon disulfide in an aqueous medium provides an efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives. organic-chemistry.orgorganic-chemistry.org This protocol is particularly effective with aliphatic primary amines. organic-chemistry.orgorganic-chemistry.org For example, reacting a primary or secondary amine with CS₂ in aqueous sodium hydroxide (B78521) at ambient temperature, followed by refluxing with a primary amine, yields the desired thiourea after acidic work-up. mdpi.comorganic-chemistry.org

Furthermore, reactions promoted by agents like carbon tetrabromide can enhance the efficiency of thiourea synthesis from primary amines and carbon disulfide, allowing for shorter reaction times and higher yields under mild conditions. lnu.edu.cn Research has also shown that alkyl isocyanides can promote the reaction between primary amines and CS₂ in ethanol (B145695) at room temperature to produce symmetrical thioureas in high yields. researchgate.nettandfonline.com

Nucleophilic Substitution Approaches Utilizing Thiourea

Thiourea itself can act as a nucleophile in substitution reactions to generate substituted thioureas. One such approach involves the S-acylation of thiourea with acid chlorides, leading to the formation of S-acylisothiouronium salts. researchgate.net These intermediates can then react further.

Another strategy involves the reaction of thiourea with alkyl halides. This typically forms an isothiouronium salt, which can then be rearranged or reacted further to yield the desired N-substituted thiourea. While less common for direct N-alkylation to form products like this compound, this pathway is significant in the broader context of thiourea chemistry.

Additionally, N,N'-di-Boc-substituted thiourea, when activated with trifluoroacetic anhydride, can serve as a mild thioacylating agent for amines, providing a route to disubstituted thioureas under mild conditions with good functional group tolerance. researchgate.net

Acylation and Aroylation of Thioureas

The acylation and aroylation of thioureas are important for the synthesis of N-acyl and N-aroyl thiourea derivatives, which are a significant class of compounds. nih.govconicet.gov.ar The most common method involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate (B1210189) salt (e.g., potassium or ammonium (B1175870) thiocyanate). nih.govconicet.gov.ar This is followed by the addition of an amine, which attacks the isothiocyanate to form the N-acylthiourea. nih.gov

This reaction is typically carried out in a dry solvent like acetone (B3395972) or acetonitrile (B52724). conicet.gov.ar The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can improve the yield of this reaction. nih.gov For unsymmetrical thioureas, acylation tends to occur regioselectively on the nitrogen atom adjacent to the amine with the lower pKa. researchgate.net

One-Pot Synthetic Procedures for Thiourea Derivatives

One-pot syntheses offer an efficient and often more environmentally friendly approach to thiourea derivatives by minimizing intermediate isolation steps. iau.irresearchgate.net These multicomponent reactions can bring together several starting materials in a single reaction vessel to construct the target molecule.

For example, a one-pot reaction of an amine, carbon disulfide, and an oxidant (like hydrogen peroxide) in water can produce symmetrical and asymmetrical thioureas. researchgate.net Another one-pot method involves the reaction of 2-amino-benzoic acid, an aryl isothiocyanate, an isocyanide, and a carbonyl compound, catalyzed by a Cu(II)-Schiff base/SBA-15 heterogeneous catalyst under solvent-free conditions, to yield 1,3-diaryl-thiourea derivatives. iau.ir

A catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates has also been developed to synthesize 1,3,5-triazine-2,4-dithione derivatives, showcasing the versatility of one-pot strategies involving thiourea. beilstein-journals.org

Targeted Synthesis of Chiral this compound Derivatives

The synthesis of chiral thioureas is of great interest due to their application as organocatalysts in asymmetric synthesis. mdpi.combeilstein-journals.org The use of a chiral amine, such as (R)- or (S)-sec-butylamine, is a primary strategy for introducing chirality into the thiourea backbone.

The condensation of a chiral amine with an isothiocyanate is a direct and widely used method to prepare chiral thioureas. mdpi.comresearchgate.net For example, reacting optically active (S)-1-(2-pyridyl)ethylamine with various isothiocyanates yields a range of chiral thioureas. researchgate.net Similarly, chiral sec-butylamine can be reacted with an appropriate isothiocyanate to produce chiral this compound derivatives.

The synthesis of bifunctional chiral thiourea organocatalysts often starts from readily available chiral sources like amino acids. researchgate.net For instance, N-Boc protected α-amino acids can be converted in a few steps to chiral diamines, which are then reacted with isothiocyanates to form the desired chiral thiourea catalysts. researchgate.net These catalysts have proven effective in various enantioselective reactions. mdpi.com

Below are tables summarizing some of the key research findings in the synthesis of thiourea derivatives.

Table 1: Amine-Isothiocyanate Condensation Protocols

| Reactants | Catalyst/Solvent | Product | Key Finding |

|---|---|---|---|

| Amine, Isothiocyanate | Water | Unsymmetrical (Thio)ureas | Sustainable and chemoselective synthesis avoiding toxic VOCs. organic-chemistry.org |

| tert-Butyl isothiocyanate, Isopropylamine | Chlorobenzene | 1-sec-Butyl-3-tert-butylthiourea | Direct synthesis of a specifically substituted thiourea. google.com |

Table 2: Reactions Involving Carbon Disulfide

| Reactants | Conditions | Product | Key Finding |

|---|---|---|---|

| Primary Amines, CS₂ | Aqueous medium | Symmetrical and Unsymmetrical Thioureas | Efficient and environmentally friendly method. organic-chemistry.org |

| Primary Amines, CS₂, Alkyl isocyanide | Ethanol, room temp. | Symmetrical Thioureas | High yields under neutral conditions. tandfonline.com |

Table 3: One-Pot Synthetic Procedures

| Reactants | Catalyst/Conditions | Product | Key Finding |

|---|---|---|---|

| 2-Amino-benzoic acid, Aryl isothiocyanate, Isocyanide, Carbonyl | Cu(II)-Schiff base/SBA-15, solvent-free | 1,3-Diaryl-thioureas | Fast, high-yield, and environmentally friendly. iau.ir |

| Amine, CS₂, Oxidant | Water | Symmetrical and Asymmetrical Thioureas | Facile methodology with simple work-up. researchgate.net |

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| N-sec-butyl-N'-substituted thiourea |

| 1-sec-butyl-3-tert-butylthiourea |

| S-acylisothiouronium salts |

| N,N'-di-Boc-substituted thiourea |

| N-acyl thiourea |

| N-aroyl thiourea |

| 1,3-diaryl-thiourea |

| 1,3,5-triazine-2,4-dithione |

| (R)-sec-butylamine |

| (S)-sec-butylamine |

| (S)-1-(2-pyridyl)ethylamine |

| N-Boc protected α-amino acids |

| Carbon disulfide |

| Carbon tetrabromide |

| Tetra-n-butylammonium bromide |

| Potassium thiocyanate |

| Ammonium thiocyanate |

| Isopropylamine |

| tert-Butyl isothiocyanate |

| Acyl isothiocyanate |

| 2-amino-benzoic acid |

| Arylaldehydes |

| Orthoformates |

| Hydrogen peroxide |

| Cu(II)-Schiff base/SBA-15 |

| Chlorobenzene |

| Acetone |

| Acetonitrile |

| Dichloromethane |

| tert-Butanol |

| Ethanol |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N,N-Dimethylformamide (DMF) |

Preparation of sec-Butyl-thiouronium Salts

The synthesis of sec-butyl-thiouronium salts is a fundamental process, typically achieved through the reaction of a secondary butyl halide with thiourea. This reaction proceeds via an S_N2 mechanism, where the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the sec-butyl halide. The resulting product is a stable, crystalline isothiouronium salt.

A common and established method involves the reflux of a sec-butyl halide, such as 2-butyl bromide or 2-butyl chloride, with thiourea in an alcoholic solvent, typically 95% ethanol. sciencemadness.orgprepchem.com In this procedure, approximately equimolar amounts of the sec-butyl halide and thiourea are heated under reflux for several hours. sciencemadness.org An excess of thiourea is sometimes used to ensure the complete conversion of the alkyl halide. sciencemadness.orgprepchem.com Upon cooling the reaction mixture, the sec-butyl-thiouronium salt crystallizes and can be isolated by filtration. sciencemadness.orgprepchem.com

The general reaction is as follows:

CH₃CH(X)CH₂CH₃ + (NH₂)₂CS → [CH₃CH(SC(NH₂)₂)CH₂CH₃]⁺X⁻

(Where X = Cl, Br)

Detailed research findings indicate that the reaction conditions can be optimized for efficient synthesis. The choice of solvent and reaction time are critical parameters. While ethanol is a common solvent, other alcohols can also be employed. The progress of the reaction can be monitored by observing the dissolution of thiourea. sciencemadness.org

The following table summarizes a typical synthetic protocol for the preparation of sec-butyl-thiouronium salts:

| Reactant 1 | Reactant 2 | Solvent | Molar Ratio (Reactant 1:Reactant 2) | Reaction Time | Reaction Condition | Product |

| 2-Butyl bromide or 2-Butyl chloride | Thiourea | 95% Alcohol | 1 : 1.1 | 6 hours | Reflux | 2-Butylthiouronium halide |

Table 1: Synthetic Protocol for sec-Butyl-thiouronium Salts. sciencemadness.orgprepchem.com

This method provides a direct and efficient route to sec-butyl-thiouronium salts, which are valuable intermediates in organic synthesis, notably for the preparation of sec-butanethiol through subsequent hydrolysis. sciencemadness.org The formation of these salts is a key step that allows for the introduction of the thiol functional group in a controlled manner. nih.govias.ac.in

It is important to note that while the synthesis of S-n-alkyl isothiouronium halides is straightforward, the reaction with tertiary alkyl halides can be complicated by competing elimination reactions. mdpi.com However, for secondary alkyl halides like sec-butyl bromide, the substitution reaction to form the isothiouronium salt is generally favored.

Structural Elucidation and Conformational Analysis of Sec Butyl Thiourea Compounds

Advanced Crystallographic Investigations

Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for the structural determination of crystalline materials, offering detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For thiourea (B124793) and its derivatives, SC-XRD studies have been instrumental in confirming their molecular structures. scholarsresearchlibrary.comresearchgate.netnih.govdoaj.orgconscientiabeam.comnih.gov

In a study of 1,3-di-n-butylthiourea, SC-XRD analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net The analysis of a palladium(II) complex containing a sec-butylthiourea ligand provided detailed bond distance data, indicating considerable delocalization of π-electron density over the thiourea core. iucr.org Similarly, the crystal structure of 1-benzoyl-3,3-dibutylthiourea was determined to be monoclinic with the space group P21/c. scienceopen.com

The data obtained from SC-XRD is not only crucial for confirming the identity and purity of a compound but also forms the foundation for understanding its supramolecular chemistry and physical properties.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1,3-Di-n-butylthiourea | Monoclinic | P2/c | researchgate.net |

| Bis(thiourea) lead formate (B1220265) (BTLF) | Triclinic | Pī | scholarsresearchlibrary.com |

| 1-Benzoyl-3,3-dibutylthiourea | Monoclinic | P21/c | scienceopen.com |

| Bis thiourea sodium zinc sulphate (BTSZS) | Orthorhombic | - | conscientiabeam.com |

For instance, in the crystal structure of 1,3-di-n-butylthiourea, molecules form centrosymmetric dimers through N-H···S hydrogen bonds. These dimers are further linked by additional N-H···S hydrogen bonds to create two-dimensional layers. The hydrocarbon chains extend outwards from these layers and interact with those of neighboring layers via van der Waals forces, resulting in a three-dimensional structure. researchgate.net A similar layered network is observed in the crystal structures of diethyl-, diisopropyl-, and dicyclohexyl-thioureas.

The study of supramolecular assembly is crucial as it influences macroscopic properties such as melting point, solubility, and even biological activity. The predictable nature of hydrogen bonding in ureas and thioureas makes them valuable building blocks in crystal engineering.

Hydrogen bonds are directional interactions that play a critical role in the structure and function of many chemical and biological systems. acs.orgwm.edursc.org In sec-butyl-thiourea and its analogs, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed. conicet.gov.arresearchgate.net

Intramolecular N-H···O hydrogen bonds are a common feature in 1-(acyl/aroyl)-3-(substituted) thioureas, leading to a planar "S-shape" conformation. conicet.gov.arconicet.gov.ar This interaction stabilizes the molecular conformation. nih.govmdpi.com For example, in trans-[PtI2(C11H14N2OS)2] and trans-[PtBr2(C11H14N2OS)2], intramolecular N-H···O hydrogen bonds within the thiourea ligands lock the carbonyl oxygen atoms into six-membered rings. researchgate.net

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |

|---|---|---|---|---|---|---|---|

| 1,3-Di-n-butylthiourea | N1-H···S1 | - | - | - | - | –x, –y + 1, –z + 2 | researchgate.net |

| N2-H···S1 | - | - | - | - | x, –y + 3/2, z–1/2 | ||

| C14H16N2O2S | C3-H3···O2 | 0.93 | 2.39 | 3.309 (3) | 172 | x - 1/2, -y + 1/2, z - 1/2 | iucr.org |

Supramolecular Assembly and Crystal Packing Patterns

Stereochemical Considerations and Chiral Recognition Mechanisms

The presence of a chiral center, such as the sec-butyl group, introduces the element of stereochemistry. The differential interaction of enantiomers with a chiral environment is the basis of chiral recognition. researchgate.netnih.gov In the context of thiourea derivatives, chiral recognition is often mediated by the formation of transient diastereomeric complexes through non-covalent interactions like hydrogen bonding. nih.gov

Chiral thioureas have been extensively used as organocatalysts in asymmetric synthesis, where they can activate substrates through hydrogen bonding. mdpi.com For example, a tetrakis-urea tecton substituted with chiral sec-butyl groups formed a chiral porous hydrogen-bonded framework, highlighting its potential for enantioselective separations and catalysis. The design of synthetic receptors for the chiral recognition of carboxylates often employs thiourea moieties as hydrogen bond donors. researchgate.net The efficiency of chiral recognition depends on the difference in the Gibbs free energy between the diastereomeric complexes formed. researchgate.net

Conformational Preferences and Torsional Angles

The flexibility of molecules allows them to adopt various conformations, which are interconverted by rotation around single bonds. The study of conformational preferences and torsional angles provides insight into the most stable three-dimensional structures of a molecule. nih.gov

For alkyl-substituted thioureas, computational studies have shown that conformations with the alkyl groups cis to the sulfur atom are generally more stable than the trans forms. nih.govebi.ac.uk The rotation around the C(sp2)-N bond in alkyl and phenyl thioureas is slightly more hindered than in the unsubstituted molecule. nih.govebi.ac.uk

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| C14H16N2O2S (thiazolidinone derivative) | C11—C12—C13—C14 | 169.4 (4) | iucr.org |

| 1-Benzoyl-3,3-dibutylthiourea | C7—N1—C8—S1 | 119.81 (11) | scienceopen.com |

| C7—N1—C8—N2 | -62.67 (15) | ||

| 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | O1-C2-N2-C1 | -3.4(2) | mdpi.com |

Advanced Spectroscopic Characterization of Sec Butyl Thiourea and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of sec-butyl-thiourea, providing unambiguous information about its atomic connectivity and structural arrangement in solution. Upon complexation with metal ions, significant changes in the NMR spectra offer critical evidence regarding the coordination mode and the electronic effects of the metal center on the ligand.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the hydrogen environments within the sec-butyl group and the thiourea (B124793) backbone. In a complex containing a sec-butyl-phenylcarbamothioyl moiety, the protons of the sec-butyl group exhibit distinct chemical shifts. farmaciajournal.com The large deshielding of N-H protons upon coordination is indicative of an increase in the C-N double bond character, which is consistent with the coordination of the thiourea ligand to a metal via the sulfur atom. researchgate.net In various thiourea complexes, the amine protons appear as doublets, suggesting non-planar ligand structures. ukm.my

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for a sec-Butyl Moiety in a Thiourea Derivative

| Proton Assignment | Representative Chemical Shift (ppm) | Multiplicity |

| -CH- (methine) | ~3.35 | Multiplet |

| -CH₂- (methylene) | ~1.48 | Multiplet |

| -CH₃ (terminal) | ~0.91 | Triplet |

| -CH₃ (adjacent to CH) | ~1.10 | Doublet |

Note: Data derived from analogous sec-butyl containing compounds. chemicalbook.com Actual shifts can vary based on solvent and specific molecular structure.

Upon metal coordination, the proton signals of the ligand typically shift significantly. mdpi.com For instance, the N-H protons of a coordinated thione are often shifted to a higher frequency (downfield) compared to the free ligand, reflecting an increased electron density in the C-N bond upon coordination. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals are expected for the four unique carbons of the sec-butyl group, in addition to the characteristic signal for the thiocarbonyl (C=S) carbon. The chemical shift of the C=S carbon is particularly sensitive to the electronic environment and coordination.

Upon complexation, the ¹³C NMR signal for the thiocarbonyl carbon typically shifts upfield (to a lower frequency). researchgate.netmdpi.com This upfield shift is attributed to the reduction in the C=S bond order and a corresponding increase in the C-N bond order as electron density is donated from the sulfur atom to the metal center. researchgate.net In some studies of thiourea complexes, the C=S chemical shift appears around 180 ppm. ukm.my

Interactive Data Table: Typical ¹³C NMR Chemical Shifts (δ, ppm) for sec-Butyl and Thiourea Moieties

| Carbon Assignment | Representative Chemical Shift (ppm) |

| sec-Butyl Group | |

| -CH- (methine) | ~72 |

| -CH₂- (methylene) | ~29 |

| -CH₃ (terminal) | ~10 |

| -CH₃ (adjacent to CH) | ~19 |

| Thiourea Core | |

| C=S (Thiocarbonyl) | ~183 |

Note: sec-Butyl data derived from analogous structures like sec-butyl acetate. chemicalbook.com The C=S shift is for a representative thiourea compound. spectrabase.com Shifts are solvent and structure dependent.

Two-Dimensional NMR Techniques

To unravel complex structures and confirm assignments, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity within the sec-butyl group and assigning the methylene (B1212753) and methine protons. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton nuclei (¹³C-¹H). This technique is invaluable for definitively assigning the ¹³C signals of the sec-butyl group by correlating them to their known ¹H resonances. libretexts.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). It can be used to establish connectivity between the sec-butyl group and the thiourea nitrogen, and to confirm the assignment of quaternary carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It is particularly useful for determining the stereochemistry and conformation of this compound complexes in solution. unipi.it

These techniques, used in combination, provide a comprehensive and unambiguous picture of the molecular structure. acs.orgacs.orgunipi.it

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for characterizing this compound and its metal complexes by identifying key functional groups and probing the nature of the coordination bonds. mdpi.com The IR spectrum provides insights into how the vibrational modes of the ligand are affected by complexation. ukm.mymdpi.com

The most significant vibrational bands in the IR spectrum of acyl-thiourea derivatives include ν(N-H), ν(C=O), ν(C-N), and ν(C=S). analis.com.my The positions of these bands, particularly the N-H stretching and C=S stretching frequencies, are diagnostic of the coordination mode. When this compound coordinates to a metal ion through the sulfur atom, a decrease in the frequency of the ν(C=S) band is typically observed, accompanied by an increase in the frequency of the ν(C-N) band. This indicates a decrease in the C=S double bond character and an increase in the C-N double bond character, respectively. conicet.gov.ar Conversely, if coordination occurs through a nitrogen atom, the ν(N-H) band is significantly affected. mdpi.comconicet.gov.ar In many complexes, the disappearance of the N-H stretching vibration indicates deprotonation of the thiourea group upon complexation. mdpi.comconicet.gov.ar

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Thiourea Derivatives and Their Complexes

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Interpretation of Shift upon S-Coordination |

| ν(N-H) | 3320 - 3170 | 3320 - 3170 (or absent) | Often minor shifts; absence indicates deprotonation. ukm.mymdpi.com |

| ν(C-N) | ~1270 | Shifts to higher frequency | Increased C-N double bond character. ukm.mymdpi.com |

| ν(C=S) | 850 - 730 | Shifts to lower frequency | Weakening of the C=S bond due to electron donation to the metal. ukm.myresearchgate.net |

| ν(M-S) | N/A | 300 - 200 | Appearance of a new band confirming metal-sulfur bond formation. rsc.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is used to study the electronic transitions within this compound and its complexes. cardiff.ac.uk The spectra provide information on the chromophoric groups present and how their electronic structure is perturbed upon coordination to a metal ion.

The free thiourea ligand typically exhibits two main absorption bands corresponding to π → π* and n → π* electronic transitions associated with the thiocarbonyl (C=S) chromophore. analis.com.mycardiff.ac.uk The high-energy π → π* transition is usually observed in the range of 214-293 nm, while the lower-energy, and weaker, n → π* transition appears at 299-367 nm. cardiff.ac.uk

Upon complexation, these intraligand transition bands are often shifted. cardiff.ac.uk A shift to higher energy (hypsochromic or blue shift) can occur due to the stabilization of the non-bonding orbitals of the sulfur atom upon coordination, making the n → π* transition more difficult. cardiff.ac.uk In some cases, new bands may appear in the visible region of the spectrum, which are assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions if a transition metal with d-electrons is involved. cardiff.ac.uk For example, square planar Ni(II) complexes of thiourea derivatives can show LMCT bands around 400 nm. cardiff.ac.uk

Interactive Data Table: Typical Electronic Transitions for Thiourea Derivatives

| Transition Type | Approximate Wavelength (λ_max) | Chromophore |

| π → π | 210 - 295 nm | C=S / Aromatic Rings |

| n → π | 300 - 370 nm | C=S |

| d-d / LMCT | > 400 nm | Metal-Ligand Complex |

Note: Data compiled from various thiourea derivatives. analis.com.mycardiff.ac.uk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight of this compound and its metal complexes. High-resolution mass spectrometry (HRMS) further provides the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

For simple thiourea derivatives, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed. In the case of this compound (C₅H₁₂N₂S), the expected exact mass is 132.0772 g/mol . scbt.com However, the analysis of thiourea complexes can be more intricate. The stability of the complex under ionization conditions determines the observed fragmentation pattern. In some cases, a molecular ion peak for the entire complex may not be observed due to the high-energy ionization techniques employed. researchgate.net Instead, the spectrum might be dominated by a base peak corresponding to the free thiourea ligand ion, as seen in studies on 1,3-diisobutyl thiourea complexes. researchgate.net

For other metal complexes of thiourea derivatives, electrospray ionization (ESI) has proven effective. For instance, gold(I) complexes with thiourea-functionalized ligands show characteristic ions in their ESI-MS spectra, such as [M+H]⁺, as well as ions corresponding to the loss or modification of parts of the complex, like [M-Au]⁺ or [M-2Cl]²⁺. nih.gov Similarly, Fast Atom Bombardment (FAB⁺) mass spectrometry has been used for rhenium-oxo complexes with benzoylthiourea (B1224501) ligands. fu-berlin.de These spectra often show less intense signals for the molecular ions but exhibit prominent peaks for adducts formed with the matrix, such as 4-nitrobenzylalcohol (NBA). fu-berlin.de

The table below summarizes hypothetical and observed mass spectrometry data for thiourea derivatives and their complexes, illustrating the types of ions that can be detected.

| Compound/Complex | Ionization Method | Observed m/z | Ion Assignment | Reference |

| This compound | ESI/HRMS | 133.0849 | [M+H]⁺ | N/A |

| N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | FT-ICR HRMS | 426.07 | [M-H]⁻ (Calculated for C₂₁H₁₈ClN₃O₃S) | nih.gov |

| N-(Anilino(thioxo)methyl)-4-ethoxybenzamide Gold(I) Complex | ESI-MS | 468.2 | [M+H]⁺ | nih.gov |

| Dinuclear Gold(I) Thiourea Complex | ESI-MS | 616.3 | [M-2Cl]²⁺ | nih.gov |

| Rhenium-oxo benzoylthiourea complex | FAB⁺ | Less Intense Signal | [M]⁺ | fu-berlin.de |

This table is interactive. Users can sort and filter the data.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to verify the purity and empirical formula of a synthesized compound by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and stoichiometry. chemrxiv.org

For this compound with the molecular formula C₅H₁₂N₂S, the theoretical elemental composition can be calculated. scbt.com This technique is routinely applied to confirm the structure of both the free ligand and its metal complexes. cardiff.ac.ukacs.org

Below is a data table showing the calculated elemental composition for this compound and reported data for representative thiourea-containing compounds, demonstrating the typical agreement between found and calculated values.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| This compound | C₅H₁₂N₂S | C | 45.41 | N/A | scbt.com |

| H | 9.15 | N/A | scbt.com | ||

| N | 21.19 | N/A | scbt.com | ||

| Cobalt Complex with a Guanidine-Thiourea Ligand | C₂₄H₂₉CoN₉ | C | 52.07 | 52.11 | chemrxiv.org |

| H | 5.46 | 5.61 | chemrxiv.org | ||

| N | 20.24 | 20.16 | chemrxiv.org | ||

| Rhodium Complex with a Guanidine-Thiourea Ligand | C₂₃H₂₄ClN₇RhS | C | 35.54 | 35.59 | chemrxiv.org |

| H | 3.12 | 3.18 | chemrxiv.org | ||

| N | 11.30 | 11.04 | chemrxiv.org | ||

| 1-di-sec-butyl-3-(1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-en-2-ylmethyl)-2-thiourea | C₁₇H₂₄Cl₆N₂S | Cl | 42.4 | 42.5 | google.com |

This table is interactive. Users can sort and filter the data.

Cyclic Voltammetry (CV) and Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of this compound and its metal complexes. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can provide information on the oxidation and reduction potentials of a species, the stability of its redox states, and the kinetics of electron-transfer reactions. ekb.eg

The CV analysis of thiourea complexes is typically performed in a non-aqueous solvent like acetonitrile (B52724) or dimethylsulfoxide, with a supporting electrolyte such as tetra-n-butylammonium hexafluorophosphate (B91526) (TBAHFP). ekb.eg A standard three-electrode system is used, consisting of a working electrode (e.g., platinum or gold), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire). ekb.egresearchgate.net

The electrochemical behavior of thiourea complexes is highly dependent on the central metal ion. For example, studies on copper(II) complexes with thiourea-based ligands often show a quasi-reversible, one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. cardiff.ac.ukekb.eg In contrast, nickel(II) complexes may exhibit irreversible reduction peaks, sometimes corresponding to a two-step process (Ni(II)/Ni(I) followed by Ni(I)/Ni(0)) or irreversible oxidation processes. cardiff.ac.ukekb.egresearchgate.net The redox potentials and the reversibility of these processes provide insight into how the this compound ligand influences the electronic environment of the metal center.

Furthermore, CV can be employed to investigate the interaction of thiourea derivatives with other molecules. For instance, the anion binding properties of tripodal thiourea receptors have been successfully assessed using CV at a liquid-liquid interface, where the shift in the ion transfer potential upon addition of the receptor indicates complex formation. rsc.org The technique can also be used to compare the nucleophilicity of different thiourea compounds by observing their oxidation potentials. researchgate.net

The redox processes for metal complexes of thiourea derivatives can be summarized as follows:

Copper Complexes: Often exhibit a quasi-reversible one-electron reduction from Cu(II) to Cu(I). cardiff.ac.uk

Nickel Complexes: May show irreversible reduction or oxidation processes, indicating complex electrochemical behavior. cardiff.ac.ukresearchgate.net

Cobalt Complexes: Can display irreversible reduction peaks, for example, corresponding to Co(II)/Co(I) transitions. researchgate.net

These electrochemical studies are crucial for applications where the redox activity of the complex is important, such as in catalysis or sensor development.

Coordination Chemistry of Sec Butyl Thiourea Ligands

Ligand Design Principles and Donor Atom Versatility (Sulfur, Nitrogen, Oxygen)

Thiourea (B124793) and its derivatives are recognized as highly versatile ligands in coordination chemistry due to the presence of soft sulfur and hard nitrogen donor atoms. tandfonline.comresearchgate.net This combination facilitates bonding with a wide array of metal centers. tandfonline.comresearchgate.net The introduction of functional groups, such as acyl or aroyl groups, onto the thiourea core further expands the coordination potential by adding an oxygen donor atom. tandfonline.comresearchgate.netresearchgate.net This versatility allows thiourea-based ligands to act as platforms for the design of purpose-built molecules capable of coordinating to various transition metals. tandfonline.comresearchgate.net

The key to the versatility of ligands like sec-butyl-thiourea lies in the presence of sulfur, nitrogen, and potentially oxygen atoms, which can act as ligating centers. mdpi.com These donor atoms allow the ligand to coordinate with metal ions in several ways, behaving as monodentate, bidentate, or even multidentate ligands. researchgate.net The specific coordination mode is often influenced by the substituents on the nitrogen atoms and the reaction conditions. conicet.gov.ar In acylthiourea derivatives, the oxygen of the carbonyl group can participate in coordination, leading to O,S chelation. conicet.gov.arrsc.org The nitrogen atoms of the thiourea backbone can also be involved in bonding, resulting in N,S chelation. rsc.org This adaptability makes thiourea derivatives, including those with a sec-butyl group, valuable in the design of metal complexes with specific geometries and properties. tandfonline.comresearchgate.net

Chelation Modes and Resultant Coordination Geometries

The structural diversity of metal complexes with this compound and related ligands stems from their flexible coordination behavior, which includes various chelation modes and the formation of different-sized metallacycles.

Monodentate, Bidentate, and Multidentate Coordination

Thiourea ligands can coordinate to metal centers in a variety of ways:

Monodentate Coordination: In its simplest form, thiourea acts as a neutral monodentate ligand, typically binding through the sulfur atom. conicet.gov.armdpi.com This is a common coordination mode, especially in complexes with metal ions that have a high affinity for soft donors like sulfur. conicet.gov.ar

Bidentate Coordination: Thiourea derivatives can also act as bidentate ligands, chelating to a metal center through two donor atoms. conicet.gov.ar Common bidentate coordination modes include (S,N) and (S,O) chelation. conicet.gov.arrsc.org In (S,N) chelation, the sulfur and one of the nitrogen atoms of the thiourea core bind to the metal. rsc.org In acyl-substituted thioureas, (S,O) chelation is prevalent, where the sulfur and the carbonyl oxygen atom coordinate to the metal ion. conicet.gov.arrsc.org

Multidentate Coordination: The introduction of additional functional groups can lead to multidentate coordination, where the ligand binds to the metal center through more than two donor atoms. researchgate.net This can result in the formation of more complex and stable coordination compounds. mdpi.com

The ability of this compound to adopt these different coordination modes makes it a versatile building block in the synthesis of metal complexes with tailored structures and properties. mdpi.com

Formation of Four- and Six-Membered Metallacycles

The chelation of thiourea ligands to metal ions results in the formation of metallacycles, with four- and six-membered rings being the most common.

Four-Membered Metallacycles: When a thiourea ligand coordinates in a bidentate S,N fashion, it forms a four-membered M-S-C-N ring. tandfonline.comresearchgate.net This type of chelation is often observed when the ligand acts as a mono- or dianion. tandfonline.comresearchgate.net

Six-Membered Metallacycles: In acylthiourea derivatives, coordination through the sulfur and the carbonyl oxygen atoms (O,S-bidentate) leads to the formation of a more stable six-membered M-S-C-N-C-O ring. tandfonline.comresearchgate.net This pseudo-six-membered ring motif is a preferred coordination mode for acylthioureas due to its inherent stability. tandfonline.comresearchgate.net

Complexation with Transition Metal Ions

This compound and its derivatives form stable complexes with a wide range of transition metal ions, showcasing the ligand's broad coordination capabilities.

Coordination to Specific Metal Centers (e.g., Ni(II), Cu(II), Cu(I), Zn(II), Cr(III), Pt(II), Pd(II), Ru(II), Ag+, Cd2+, Hg2+, Pb2+, Mn2+, Cu2+, Co2+, Al3+, Cr3+, Ga3+, In3+, Ru3+, Fe3+)

Research has demonstrated the ability of thiourea-based ligands to coordinate with a vast array of metal ions. Acylthiourea derivatives, for instance, have been shown to form complexes with metals such as copper, cobalt, nickel, platinum, palladium, ruthenium, and zinc. rsc.org The coordination versatility arises from the presence of both hard and soft donor atoms, allowing for interaction with various metal centers. tandfonline.comresearchgate.net

Specifically, complexes of thiourea derivatives have been reported with:

Platinum Group Metals: Pt(II) and Pd(II) complexes are frequently synthesized, often exhibiting square planar geometries. conicet.gov.arrsc.orgmdpi.com Rh(III) and Ru(II)/Ru(III) complexes have also been studied. tandfonline.comresearchgate.netrsc.orgchemrxiv.org

Coinage Metals: Cu(I), Cu(II), and Ag(I) complexes are well-documented. conicet.gov.argoogle.comresearchgate.net Copper complexes, in particular, have been studied for various applications. conicet.gov.ar

Other Transition Metals: Complexes with Ni(II), Co(II), Co(III), Cr(III), Zn(II), Cd(II), Hg(II), Mn(II), and Fe(II)/Fe(III) have been synthesized and characterized. tandfonline.comresearchgate.netconicet.gov.arrsc.orgnih.gov

Main Group Metals: Coordination with Pb(II), Al(III), Ga(III), and In(III) has also been observed. tandfonline.com

The following table summarizes some of the reported metal complexes with thiourea derivatives, indicating the diverse range of metals that can be coordinated.

| Metal Ion | Reported Coordination |

| Ni(II) | Octahedral and square planar geometries. tandfonline.comresearchgate.netuobasrah.edu.iq |

| Cu(I)/Cu(II) | Tetrahedral, square planar, and other geometries. conicet.gov.arrsc.orgresearchgate.net |

| Zn(II) | Tetrahedral and other coordination geometries. tandfonline.comresearchgate.netrsc.org |

| Cr(III) | Octahedral geometry. tandfonline.comresearchgate.netnih.gov |

| Pt(II) | Square planar geometry is common. conicet.gov.arrsc.orgmdpi.com |

| Pd(II) | Typically forms square planar complexes. conicet.gov.arrsc.orgmdpi.com |

| Ru(II)/Ru(III) | Octahedral complexes have been reported. tandfonline.comresearchgate.netrsc.org |

| Ag(I) | Linear and other coordination geometries. conicet.gov.argoogle.com |

| Cd(II) | Forms various coordination complexes. tandfonline.comresearchgate.net |

| Hg(II) | Known to form stable complexes. tandfonline.comresearchgate.netresearchgate.net |

| Pb(II) | Coordination complexes have been studied. tandfonline.com |

| Mn(II) | Octahedral and other geometries. tandfonline.comresearchgate.netnih.gov |

| Co(II)/Co(III) | Square planar and octahedral complexes. tandfonline.comresearchgate.netconicet.gov.arnih.gov |

| Al(III), Ga(III), In(III) | Coordination has been reported. tandfonline.com |

| Fe(II)/Fe(III) | Complexes have been synthesized. rsc.orgrsc.org |

This table is generated based on data from the provided text and aims to be illustrative rather than exhaustive.

Stability and Electronic Properties of Metal Complexes

The stability of metal complexes with this compound and related ligands is influenced by several factors, including the nature of the metal ion, the coordination mode, and the formation of chelate rings. mdpi.com The formation of six-membered metallacycles in acylthiourea complexes generally leads to higher stability compared to four-membered rings. tandfonline.comresearchgate.net

The electronic properties of these complexes are determined by the interplay between the metal d-orbitals and the ligand orbitals. The coordination of the thiourea ligand to the metal center can be fine-tuned by modifying the substituents on the ligand, which in turn affects the electronic properties of the resulting complex. mdpi.com Spectroscopic techniques are crucial for probing these electronic properties and understanding the nature of the metal-ligand bonding. conicet.gov.ar

Influence of Substituents on Coordination Properties

The coordination behavior of thiourea derivatives, including this compound, is significantly modulated by the nature of the substituents attached to the nitrogen atoms. These substituents exert both electronic and steric effects, which collectively influence the ligand's donor capacity, preferred coordination mode, and the stability of the resulting metal complex. tandfonline.comconicet.gov.arresearchgate.net

Electronic Effects: The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density on the primary donor atom, sulfur, and the secondary nitrogen atoms. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents such as acyl, aroyl, or nitro groups decrease the electron density on the thiourea backbone. This reduction can weaken the sigma-donating ability of the sulfur atom. However, the presence of an acyl group introduces a carbonyl oxygen, which can act as an additional donor site, promoting bidentate S,O-chelation. basjsci.edu.iqrsc.org This chelation can lead to the formation of stable six-membered rings with the metal center. tandfonline.com

Electron-Donating Groups (EDGs): Alkyl groups, like the sec-butyl group, are electron-donating. They increase the electron density on the sulfur atom, enhancing its ability to donate to a metal center and forming stronger coordination bonds. Studies on coumarin (B35378) thiourea derivatives have shown that substituents influence stability and reactivity. researchgate.net

Steric Effects: The size and spatial arrangement of the substituent group introduce steric hindrance, which can dictate the geometry of the metal complex and even the coordination number of the metal center. researchgate.net

Bulky Substituents: The sec-butyl group, being a branched alkyl chain, imparts a moderate degree of steric bulk. Research on various alkyl thioureas (methyl, isopropyl, tert-butyl) has shown that as steric hindrance increases, the binding affinity with metal ions like copper can be enhanced. researchgate.net However, excessively bulky groups can also hinder the approach of other ligands or prevent the formation of certain geometries. For instance, studies have shown that N,N,N′,N′-tetramethylthiourea is a weaker nucleophile than thiourea due to steric effects. mku.ac.ke The steric nature of substituents can also affect isomerization processes in the resulting complexes. waikato.ac.nz

Spectroscopic Signatures of Coordination

The coordination of this compound to a metal center induces characteristic shifts in its spectroscopic signals, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectra. These changes serve as definitive evidence of complex formation and provide insight into the mode of coordination. bohrium.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. When this compound coordinates to a metal ion primarily through its sulfur atom, the following changes are typically observed:

ν(C=S) Vibration: The stretching frequency of the thiocarbonyl group (C=S), which appears in the free ligand, shifts to a lower wavenumber (a redshift) upon coordination. mdpi.comutm.my This shift occurs because the donation of electron density from the sulfur to the metal weakens the C=S double bond.

ν(C-N) Vibration: Concurrently, the stretching frequency of the C-N bond increases (a blueshift). researchgate.net This is attributed to an increase in the double bond character of the C-N bond as electron density moves from the nitrogen atoms towards the newly weakened C=S bond.

ν(N-H) Vibration: The N-H stretching frequency may also shift, typically to a lower or higher frequency, depending on the involvement of the N-H group in hydrogen bonding or secondary interactions within the complex. mdpi.comanalis.com.my

The table below summarizes typical IR spectral shifts observed for substituted thiourea ligands upon coordination with various metals, illustrating the principles applicable to this compound.

| Ligand/Complex | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Change in ν(C=S) (cm⁻¹) | Reference |

| 1,3-Diphenylthiourea (Ligand) | - | 1243 | - | utm.my |

| [Cu(1,3-Diphenylthiourea)₂]Cl₂ | - | 1028 | -215 | utm.my |

| [Co(1,3-Diphenylthiourea)₂]Cl₂ | - | 1206 | -37 | utm.my |

| N,N'-bis(4-methoxybenzylidene)thiourea (Ligand) | 1623 | 1037 | - | chemrevlett.com |

| [Co₂(N,N'-bis(4-methoxybenzylidene)thiourea)Cl₄]·4H₂O | 1627 | 1112 | +75 | chemrevlett.com |

| [Ni₂(N,N'-bis(4-methoxybenzylidene)thiourea)Cl₄]·6H₂O | 1639 | 1102 | +65 | chemrevlett.com |

Note: The direction of the shift for ν(C=S) can vary depending on the specific complex and coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the electronic environment of the carbon and hydrogen atoms in the ligand upon complexation.

¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). Coordination through the sulfur atom alters the electronic shielding of this carbon. This typically results in a downfield shift of the C=S resonance, indicating a decrease in electron density around the carbon atom as the sulfur donates its lone pair to the metal. mdpi.com However, upfield shifts have also been reported in some platinum complexes. researchgate.net

¹H NMR: In the ¹H NMR spectrum, the resonance for the N-H protons is particularly sensitive to coordination. The chemical shift of the N-H proton signal generally moves downfield upon complexation. mdpi.comutm.my This deshielding effect is a result of the withdrawal of electron density from the nitrogen atoms as the ligand coordinates to the metal.

The following table presents illustrative NMR data for a substituted thiourea ligand and its metal complex.

| Compound | ¹H NMR (δ, ppm) N-H | ¹³C NMR (δ, ppm) C=S | Reference |

| N-Phenylmorpholine-4-carbothioamide | 9.29 | ~171 | mdpi.com |

| [HgCl₂(N-Phenylmorpholine-4-carbothioamide)₂] | - | 174.80 - 177.31 | mdpi.com |

| 1,3-Diphenylthiourea | 9.63, 8.17 | - | utm.my |

| [Cu(1,3-Diphenylthiourea)₂]Cl₂ | 8.62, 7.40 | - | utm.my |

These spectroscopic signatures are crucial for characterizing this compound complexes and understanding the nature of the metal-ligand bond.

Computational Chemistry and Mechanistic Insights for Sec Butyl Thiourea Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For thiourea (B124793) derivatives, including sec-butyl-thiourea, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and a range of electronic properties that govern reactivity. mdpi.comajol.info

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). ajol.info The energy gap between HOMO and LUMO (E_gap) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ajol.info

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can be calculated from the HOMO and LUMO energies. These include:

Ionization Potential (IP ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A lower hardness value indicates higher reactivity. ajol.info

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These DFT-derived parameters are instrumental in rationalizing and predicting the behavior of this compound in various chemical environments. mdpi.comsciensage.infox-mol.net

| Parameter | Description | Typical Calculated Value (a.u.) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.20 |

| Ionization Potential (I) | Energy required to remove an electron | 0.25 |

| Electron Affinity (A) | Energy released upon gaining an electron | 0.05 |

| Hardness (η) | Resistance to deformation of electron cloud | 0.10 |

| Electrophilicity (ω) | Capacity to accept electrons | 0.225 |

Molecular Dynamics (MD) Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. galaxyproject.org For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape—the various shapes the molecule can adopt—and how it interacts and binds with other molecules or surfaces. nih.govacs.orginflibnet.ac.in

MD simulations model the behavior of a system by solving Newton's equations of motion for a collection of atoms, where the forces between atoms are described by a force field. pensoft.net These simulations can reveal the preferred conformations of this compound in different environments (e.g., in various solvents or in the presence of a binding partner). acs.org Analysis of the simulation trajectory can identify stable conformational states and the energetic barriers between them. frontiersin.org Key analytical tools include Root Mean Square Deviation (RMSD) to track structural changes from a reference state and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. galaxyproject.orgfrontiersin.org

In the context of binding analysis, MD simulations are invaluable for understanding how thiourea derivatives interact with biological targets or catalysts. nih.govmdpi.com For example, simulations can map the specific residues in a protein's binding pocket that interact with the thiourea derivative and calculate the binding free energy, which indicates the strength of the interaction. nih.govacs.org This information is crucial for understanding the molecule's function in catalysis or materials science. mdpi.com Studies have shown that stable complexes are formed through specific interactions, and the binding energetics can be compared between different derivatives to understand structure-activity relationships. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their physical, chemical, or biological activities. tandfonline.com While often used in drug discovery, QSAR models can also be developed to predict non-biological properties such as solubility, lipophilicity (logP), and other physicochemical parameters that are crucial for applications in materials science and chemical engineering. farmaciajournal.com

For thiourea derivatives, QSAR models can be built by calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure, including:

Lipophilic properties: such as the partition coefficient (logP). farmaciajournal.com

Electronic properties: like dipole moment, HOMO/LUMO energies, and partial charges on atoms. atlantis-press.com

Steric or topological properties: such as molecular weight, molar refractivity, and connectivity indices. tandfonline.com

Using statistical methods like multiple linear regression, these descriptors are correlated with an experimentally measured property. atlantis-press.com The resulting QSAR equation can then be used to predict the property for new, unsynthesized compounds like this compound. For instance, QSAR studies on thiourea derivatives have explored how structural modifications affect properties related to their ability to cross biological membranes, which is linked to their lipophilicity and polarity. farmaciajournal.comfarmaciajournal.com Such models have successfully identified that properties like the number of hydrogen bond acceptors and rotatable bonds can influence a compound's behavior. mdpi.com

Elucidation of Reaction Mechanisms in Synthesis and Catalysis

Computational methods are essential for elucidating the complex mechanisms of chemical reactions involving this compound, both in its synthesis and its application as a catalyst.

Intermediates and Transition States in Thiourea Formation

The synthesis of thioureas often involves the reaction of an amine with an isothiocyanate. Computational studies, primarily using DFT, can map out the entire reaction pathway for this transformation. This involves identifying and calculating the energies of all reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org

A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. The energy of the transition state determines the activation energy of the reaction and, therefore, the reaction rate. By modeling these structures, chemists can understand the key bond-forming and bond-breaking events. For example, in the formation of a thiourea, calculations can detail the nucleophilic attack of the amine nitrogen on the carbon of the isothiocyanate group, and the subsequent proton transfer steps. rsc.org This detailed mechanistic understanding allows for the optimization of reaction conditions.

Cooperative Catalytic Mechanisms

Thiourea derivatives are highly effective organocatalysts, often functioning as hydrogen-bond donors to activate electrophiles. scispace.comnih.gov Computational studies have been pivotal in revealing that their catalytic power is often derived from cooperative mechanisms. bohrium.comacs.orgnih.gov

In many reactions, the thiourea moiety activates a substrate by forming two simultaneous hydrogen bonds with an electronegative atom (e.g., oxygen or nitrogen) on the substrate. nih.gov This dual hydrogen-bonding interaction lowers the energy of the reaction's transition state, thereby accelerating the reaction. nih.gov DFT calculations can model these catalyst-substrate complexes and the subsequent transition states, providing a quantitative measure of the stabilization provided by the hydrogen bonds. acs.org

Furthermore, computational analyses have uncovered more complex cooperative scenarios. In some cases, two molecules of the thiourea catalyst may work together to activate a substrate, a phenomenon known as anion-abstraction catalysis. nih.govresearchgate.net In others, the thiourea works in concert with a co-catalyst, such as a Brønsted acid or a halogen bond donor, to achieve enhanced reactivity. bohrium.comacs.orgchemrxiv.org These computational models are crucial for rationalizing experimental observations and for the rational design of new, more efficient catalysts based on the this compound scaffold. nih.gov

Theoretical Studies of Hydrogen Bonding Networks and Non-Covalent Interactions

The function of this compound in catalysis and molecular recognition is fundamentally governed by its ability to form hydrogen bonds and other non-covalent interactions. researchgate.netconicet.gov.ar Theoretical studies provide unparalleled detail about the nature, strength, and geometry of these interactions.

The thiourea group features two N-H protons that are excellent hydrogen-bond donors and a sulfur atom that can act as a hydrogen-bond acceptor. iucr.org DFT calculations can precisely determine the geometries and energies of these hydrogen bonds. researchgate.net For example, studies on thiourea-anion complexes have used DFT to compare binding geometries and quantify the strength of the interactions. researchgate.net

Beyond simple hydrogen bonding, computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and characterize a wide range of weak interactions. bohrium.comiucr.org These include C-H···π interactions, cation-π interactions, and dispersion forces, all of which can play a crucial role in stabilizing transition states or binding complexes. nih.gov For instance, the catalytic activity of thioureas can be modulated by a network of attractive non-covalent interactions, including anion binding and general base activation, which collectively stabilize the transition state. nih.gov Understanding the subtle interplay of these forces is essential for predicting the conformational preferences of this compound and its behavior in complex chemical systems. acs.orgresearchgate.net

Advanced Applications of Sec Butyl Thiourea in Chemical Science

Organocatalysis and Asymmetric Synthesis

The thiourea (B124793) moiety, particularly when incorporated into a chiral framework, has become a cornerstone of modern organocatalysis. Its ability to form strong hydrogen bonds allows it to act as a powerful Brønsted acid and Lewis acid mimic, activating substrates in a variety of chemical transformations. rsc.orgnih.govuni-giessen.de

Chiral Thiourea Catalysts in Enantioselective Transformations

Chiral thioureas are highly effective organocatalysts for a wide range of enantioselective reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govscienceopen.com The fundamental principle behind their catalytic activity lies in the dual hydrogen-bonding capability of the N-H protons of the thiourea group. rsc.orgnih.gov These protons can bind to and activate electrophiles, such as carbonyls or nitroalkenes, rendering them more susceptible to nucleophilic attack. By positioning the substrate within a well-defined chiral environment, the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. mdpi.com

A specific example is the synthesis of 1-((S)-sec-butyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea. mdpi.com This chiral thiourea, derived from (S)-1-(2-pyridyl)ethylamine and (2S)-2-isothiocyanatobutane, has been tested as an organocatalyst in model asymmetric reactions. mdpi.com In the stereoselective addition of diethylzinc (B1219324) to benzaldehyde, it catalyzed the formation of 1-phenylpropan-1-ol, and it was also applied to the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. mdpi.com While the observed catalytic activity and asymmetric induction were modest compared to other established thiourea catalysts, these findings encourage further exploration of this class of compounds in asymmetric synthesis. mdpi.com

The effectiveness of these catalysts has been demonstrated in numerous transformations:

Michael Additions: Catalyzing the addition of nucleophiles like ketones, malonates, or oxindoles to nitroalkenes with high yields and excellent enantioselectivities. mdpi.comrsc.orgrsc.org

Friedel-Crafts Alkylations: Promoting the reaction of electron-rich aromatic substrates with electrophiles like nitroolefins. rsc.org

Epoxide Opening: Facilitating the ring-opening of epoxides with various nucleophiles, including amines, in an aqueous environment. rsc.org

| Reaction Type | Substrates | Catalyst Type | Typical Outcome | Reference |

|---|---|---|---|---|

| Michael Addition | Ketones and Nitroalkenes | Primary amine-thioureas | High yield, up to 98% ee | rsc.orgrsc.org |

| Aldol Reaction | Acetone and 4-Nitrobenzaldehyde | pyridyl-ethyl)thiourea | Asymmetric induction observed | mdpi.com |

| Friedel-Crafts Alkylation | Indoles and Nitroolefins | Biphenylenediol-promoted thiourea | Formation of new C-C bonds | rsc.org |

| Epoxide Ring Opening | Propene oxide and Amines | Diary-thiourea | Good yields in aqueous media | rsc.org |

Cooperative Catalytic Systems

To enhance catalytic efficiency and broaden the scope of thiourea catalysis, cooperative systems have been developed. These systems pair a chiral thiourea with another catalytic species, such as a Brønsted acid, a Lewis base (e.g., DABCO), or a metal complex. rsc.orgjst.go.jpacs.org In such a system, the thiourea and the co-catalyst work in synergy, with each component activating a different reactant. jst.go.jprsc.org For instance, in a Michael addition, the thiourea can activate the nitroalkene electrophile via hydrogen bonding, while a primary or secondary amine co-catalyst activates the ketone nucleophile through enamine formation. rsc.org This dual activation strategy often leads to significantly higher reaction rates and stereoselectivities than could be achieved with either catalyst alone. mdpi.com

Mechanistic studies, including ESI-MS and NMR analysis, have shown that the interaction between the thiourea and the co-catalyst can form well-defined, highly organized chiral hydrogen-bonding environments that are key to achieving high asymmetric induction. acs.org

| Thiourea Catalyst | Co-catalyst | Reaction Type | Proposed Role of Thiourea | Reference |

|---|---|---|---|---|

| Bifunctional Amine-Thiourea | Brønsted Acid | Biginelli Reaction | Nucleophile activation | rsc.org |

| Chiral Thiourea | Iridium Complex | Reductive Cyanation of Amides | Sequential catalysis partner | rsc.org |

| Bifunctional Thiourea | Achiral Acid | Cyanosilylation of Aldehydes | Forms key catalytic species with acid | acs.org |

| Jacobsen's Thiourea | Carboxylate-binding agent | Intramolecular [5+2] Cycloadditions | Acts cooperatively to generate reactive ion pair | rsc.org |

Catalytic Transfer Hydrogenation

Thiourea derivatives have emerged as effective organocatalysts for the enantioselective transfer hydrogenation of various unsaturated compounds, particularly β,β-disubstituted nitroalkenes and quinolines. mdpi.comrsc.orgcsic.es In these reactions, a Hantzsch ester typically serves as a convenient and mild source of hydrogen. mdpi.comrsc.org The catalytic cycle involves the thiourea activating the substrate—for example, by forming double hydrogen bonds with the nitro group of a nitroalkene. mdpi.com This activation polarizes the substrate, making it more susceptible to hydride transfer from the Hantzsch ester.

This methodology provides a practical and general route to preparing valuable chiral building blocks, such as β-chiral nitroalkanes and 1,2,3,4-tetrahydroquinolines, in high yields and with excellent enantioselectivity. mdpi.comrsc.orgresearchgate.net The use of simple, commercially available thiourea catalysts, like Jacobsen-type thioureas, makes this protocol highly accessible and user-friendly. mdpi.comresearchgate.net The mechanism is believed to proceed via the formation of a chiral ion pair between the protonated substrate (activated by the thiourea) and the catalyst, which then guides the hydride transfer stereoselectively. csic.es

Chemosensing and Ion Recognition

The inherent ability of the thiourea functional group to engage in coordination and hydrogen-bonding interactions makes it an ideal recognition motif for the design of chemosensors. nih.govresearchgate.net Derivatives of sec-butyl-thiourea and related structures are increasingly utilized for the selective detection of both metallic cations and various anions.

Selective Detection of Metallic Cations

Thiourea-based compounds are versatile chemosensors for a range of metal cations, including heavy and transition metals like Hg²⁺, Cu²⁺, Ag⁺, Pb²⁺, and Co²⁺. researchgate.netpreprints.orgresearchgate.netacs.org The sensing mechanism relies on the coordination of the metal ion with the nucleophilic sulfur and nitrogen atoms of the thiourea moiety. researchgate.netmdpi.com This binding event perturbs the electronic structure of the chemosensor, resulting in a measurable optical response, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorescent sensing). researchgate.netresearchgate.net

| Sensor Structure | Target Cation(s) | Sensing Method | Reference |

|---|---|---|---|

| Calix preprints.orgarene-thiourea | Ag⁺, Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Spectroscopic | preprints.org |

| Coumarin-thiourea | Hg²⁺ | Turn-on Fluorescence | researchgate.net |

| Pyridine-linked Benzene-thiourea | Cu²⁺, Hg²⁺, Ag⁺ | Colorimetric & Fluorescent | researchgate.net |

| N-(2-furoyl)thiourea | Pb(II), Cd(II), Hg(II) | Theoretical Affinity Study | acs.org |

Ionophore Design for Ion-Selective Electrodes

Beyond optical sensing, thiourea derivatives serve as critical components (ionophores) in the membranes of ion-selective electrodes (ISEs). mdpi.commdpi.com An ionophore is a molecule that selectively binds a target ion and facilitates its transport across a hydrophobic membrane, generating an electrical potential that can be measured. derangedphysiology.comnepjol.info The ability of thioureas to form stable complexes with specific ions makes them excellent candidates for this purpose. mdpi.com

Thiourea-based ionophores have been successfully incorporated into PVC membranes to create electrodes selective for both cations and anions. mdpi.comiraj.in For instance, electrodes for the detection of heavy metal ions like Hg²⁺ and Pb²⁺ have been developed using various thiourea derivatives. mdpi.comnepjol.info Similarly, bis-thiourea structures have been designed as ionophores for anions such as nitrate (B79036) (NO₃⁻) and phosphate (B84403) (HPO₄²⁻), where selectivity is driven by the formation of multiple hydrogen bonds between the thiourea N-H groups and the target anion. mdpi.comiraj.in The performance of these electrodes, including their detection limit, linear range, and selectivity over interfering ions, can be optimized by carefully designing the ionophore structure and the composition of the membrane. mdpi.comiraj.in

Applications in Material Science

The unique molecular structure of this compound, featuring a reactive thiocarbonyl group and an adaptable sec-butyl substituent, makes it a valuable compound in the field of material science. Its applications range from the synthesis of advanced polymers to the formation of nanoscale materials and self-assembled gels.

Components in Functional Polymers

This compound serves as a building block in the creation of functional polymers, imparting specific properties to the resulting material. The thiourea moiety can be incorporated into polymer backbones or as a pendant group, offering sites for further reactions or influencing the polymer's final characteristics. For instance, polymers containing thiourea groups, such as those derived from this compound, can be used in the development of materials with applications in various fields. google.comrsc.org

The reactivity of the thiourea group is central to its utility in polymer science. Thiourea derivatives can be used to create polymers with antioxidant properties, as the thiourea moiety can act as a radical scavenger. mdpi.com Furthermore, the ability of the thiourea group to react with halides allows for the development of new functional polymers through post-polymerization modification. mdpi.com This reactivity enables the synthesis of complex polymer architectures and materials with tailored functionalities. The inclusion of the sec-butyl group can influence the polymer's solubility and mechanical properties.

Thiourea-containing polymers have been synthesized through various methods, including the Biginelli reaction, which allows for the incorporation of thiourea moieties into polymer side chains. mdpi.com These polymers have demonstrated potential as antioxidants and for other advanced applications. The general structure of thiourea allows it to be a versatile intermediate in creating functional polymers through reactions like thiol-ene coupling, after conversion to a thiol. google.com

Precursors for Metal Sulfide (B99878) Nanoparticles

This compound and related N-alkyl-thioureas are utilized as precursors for the synthesis of metal sulfide nanoparticles. conicet.gov.ar In these syntheses, the thiourea derivative serves as a controlled source of sulfur. The decomposition of this compound at elevated temperatures in the presence of a metal salt leads to the formation of metal sulfide nanocrystals.